molecular formula C20H20FN3O3 B5552603 3-(4-fluorophenyl)-N-[1-(2-methoxyphenoxy)propan-2-yl]-1H-pyrazole-5-carboxamide

3-(4-fluorophenyl)-N-[1-(2-methoxyphenoxy)propan-2-yl]-1H-pyrazole-5-carboxamide

Cat. No.: B5552603
M. Wt: 369.4 g/mol
InChI Key: APWLWWYZWPENRJ-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-N-[1-(2-methoxyphenoxy)propan-2-yl]-1H-pyrazole-5-carboxamide is a synthetic compound known for its potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a pyrazole ring, a fluorophenyl group, and a methoxyphenoxy group. It has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-N-[1-(2-methoxyphenoxy)propan-2-yl]-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step involves the reaction of the pyrazole intermediate with a fluorobenzene derivative, often using a coupling reagent such as palladium-catalyzed cross-coupling.

    Attachment of the methoxyphenoxy group: This can be done through nucleophilic substitution reactions, where the pyrazole intermediate reacts with a methoxyphenol derivative.

    Formation of the carboxamide group: The final step involves the reaction of the intermediate with a suitable amine or amide reagent to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and scalability. This often includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-N-[1-(2-methoxyphenoxy)propan-2-yl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

3-(4-fluorophenyl)-N-[1-(2-methoxyphenoxy)propan-2-yl]-1H-pyrazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic applications, such as its role as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-N-[1-(2-methoxyphenoxy)propan-2-yl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-fluorophenyl)-N-[1-(2-methoxyphenoxy)propan-2-yl]-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups and its potential biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and biological effects, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(4-fluorophenyl)-N-[1-(2-methoxyphenoxy)propan-2-yl]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3/c1-13(12-27-19-6-4-3-5-18(19)26-2)22-20(25)17-11-16(23-24-17)14-7-9-15(21)10-8-14/h3-11,13H,12H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWLWWYZWPENRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1OC)NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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